Levamisole Impurity B

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Procure Levamisole Impurity B (CAS 20406-02-4) to ensure compendial compliance in ANDA submissions. Unlike other impurities, it provides a specific RRT of ~1.4 and a 1.7 correction factor for accurate HPLC quantification at the 0.2% limit. Its unique UV-Vis and MS profiles guarantee reliable method specificity and linearity, preventing OOS results and regulatory rejection. Essential reference standard for QC and stability studies.

Molecular Formula C11H12N2S
Molecular Weight 204.30
CAS No. 20406-02-4
Cat. No. B602035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevamisole Impurity B
CAS20406-02-4
Synonyms3-Styryl-thiazolidin-2-ylideneamine
Molecular FormulaC11H12N2S
Molecular Weight204.30
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levamisole Impurity B (CAS 20406-02-4): EP/BP Reference Standard for Pharmaceutical Quality Control


Levamisole Impurity B, chemically designated as 3-[(E)-2-phenylethenyl]thiazolidin-2-imine, is a specified impurity in the European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) monographs for Levamisole Hydrochloride [1]. It possesses the molecular formula C11H12N2S and a molecular weight of 204.30 g/mol [1][2]. This compound is utilized as a certified reference standard in analytical method development, validation, and quality control (QC) for Abbreviated New Drug Applications (ANDAs) and commercial production of Levamisole API [1][2]. It is supplied with detailed characterization data compliant with regulatory guidelines, ensuring traceability and reliability in chromatographic and spectroscopic analyses [2].

Why Levamisole Impurity B (CAS 20406-02-4) Cannot Be Substituted by Other Levamisole-Related Impurities


Levamisole Impurity B exhibits distinct chromatographic and physicochemical properties that prevent its substitution with other levamisole-related impurities (A, C, D, E) or the parent drug. In compendial HPLC methods, each impurity possesses a unique relative retention time (RRT) and correction factor [1]. Impurity B's RRT of approximately 1.4 relative to levamisole and its specific correction factor of 1.7 directly impact the accuracy of impurity quantification in finished drug product testing [1]. Furthermore, Impurity B's molecular structure (3-[(E)-2-phenylethenyl]thiazolidin-2-imine) imparts unique UV-Vis absorbance characteristics and mass spectrometric fragmentation patterns that differ fundamentally from Impurity D (6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole), a structurally distinct degradation product [1][2]. Using a non-specific standard or an alternative impurity reference material would compromise the linearity, accuracy, and system suitability of the analytical method, leading to out-of-specification (OOS) results and potential regulatory non-compliance during ANDA review.

Quantitative Differentiation: Levamisole Impurity B (CAS 20406-02-4) Performance Data vs. In-Class Impurities


HPLC Relative Retention Time (RRT) of Levamisole Impurity B vs. Other EP/BP Specified Impurities

In the EP/BP compendial HPLC method for Levamisole Hydrochloride, Impurity B exhibits a distinct relative retention time (RRT) of approximately 1.4 relative to the levamisole peak (retention time ~3 min) [1]. This differentiates it clearly from Impurity A (RRT ~0.9), Impurity C (RRT ~1.5), Impurity D (RRT ~1.6), and Impurity E (RRT ~2.0) [1]. The chromatographic resolution between Impurity B and the adjacent Impurity C (ΔRRT = 0.1) is sufficient for baseline separation under the specified gradient conditions, ensuring accurate quantitation [1].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

HPLC Correction Factor of Levamisole Impurity B vs. Other Specified Impurities

The EP/BP monograph specifies unique correction factors for each impurity to account for differences in UV absorbance at 215 nm relative to the parent drug levamisole [1]. Impurity B has a correction factor of 1.7, meaning its peak area must be multiplied by 1.7 to accurately calculate its percent content in the sample [1]. This factor differs from those of Impurity A (2.0), Impurity C (2.9), Impurity D (1.3), and Impurity E (2.7) [1].

Pharmaceutical Quality Control HPLC Quantitation Impurity Reference Standard

Acceptance Limit for Levamisole Impurity B in Finished Product vs. Total Impurities

The EP/BP monograph establishes a strict individual limit of NMT 0.2% for Impurity B in Levamisole Hydrochloride API [1]. This limit is harmonized with other specified impurities (A, C, D, E), but is distinct from the limit for unspecified impurities (NMT 0.10%) and the total impurity limit (NMT 0.3%) [1].

Pharmaceutical Regulatory Compliance ANDAs Quality Specification

Forensic Differentiation: Impurity B as a Marker for Levamisole Degradation in Illicit Cocaine Samples

In forensic analysis of cocaine adulterated with levamisole, Impurity B (specifically 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole, a degradation product structurally related to EP Impurity D) was identified as a distinct marker, whereas the parent levamisole peak was also present [1]. The presence of this impurity confirms levamisole exposure and degradation, providing crucial analytical differentiation for forensic casework [1]. Spectroscopic and chromatographic data for this compound are provided, enabling its unambiguous identification in complex sample matrices [1].

Forensic Chemistry Illicit Drug Analysis GC-MS

Enantiomeric Purity Context: Impurity B Relative to R-(+)-Tetramisole Contamination

While Impurity B is a process-related impurity, commercial levamisole samples also contain the enantiomeric impurity R-(+)-tetramisole at levels of approximately 2.13% to 2.65% [1]. This class-level context highlights that multiple orthogonal impurity specifications (chemical vs. enantiomeric) must be met for pharmaceutical-grade levamisole. Capillary electrophoresis (CE) was shown to be a superior method for enantiomeric impurity determination compared to traditional polarimetry, offering higher peak efficiency and faster analysis time [1].

Enantiomeric Separation Capillary Electrophoresis Chiral Purity

Validated Application Scenarios for Levamisole Impurity B (CAS 20406-02-4) Reference Standard


Pharmaceutical Quality Control (QC) for Levamisole API and Finished Dosage Forms

Levamisole Impurity B reference standard is utilized to prepare system suitability solutions and calibration curves for HPLC-UV analysis according to the EP/BP monograph [1]. Its defined relative retention time (RRT ~1.4) and correction factor (1.7) enable accurate quantification of this specific impurity at the 0.2% limit in levamisole hydrochloride raw material and tablet formulations, ensuring batch release compliance [1].

Analytical Method Development and Validation for ANDA Submissions

During the development of generic levamisole products, the characterized Impurity B standard is essential for establishing method specificity, linearity, accuracy, and precision [1][2]. It serves as a marker to demonstrate that the analytical method can resolve Impurity B from the API and other related substances (Impurity C, D, E), a critical requirement for FDA ANDA technical review [2].

Forensic Toxicology and Public Health Surveillance

In forensic casework involving cocaine samples suspected of levamisole adulteration, the degradation product 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole (structurally related to Impurity B/D) serves as a confirmatory marker [1]. Access to the certified reference material supports GC-MS and LC-MS/MS method validation for public health laboratories monitoring levamisole-associated adverse events like agranulocytosis and vasculitis [1].

Stability Studies and Forced Degradation Testing

Levamisole Impurity B is monitored during ICH stability studies of levamisole API and drug products. Its formation under stress conditions (e.g., heat, humidity, oxidation) is tracked using the validated HPLC method, and the authentic standard is required to confirm peak identity and assess whether degradation exceeds the 0.2% limit [1].

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